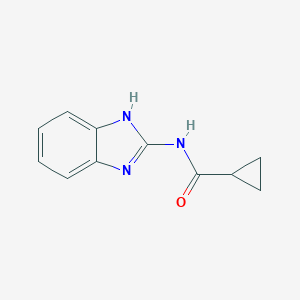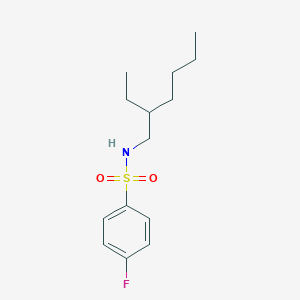![molecular formula C19H23NO4 B250394 N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of ML188 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cellular processes such as cell proliferation and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation, promote neuronal survival, and improve mitochondrial function. These effects make it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ML188 for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that its effects may be cell-type specific, and further studies are needed to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on ML188, including:
1. Further studies on its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective CK2 inhibitors based on the structure of ML188.
3. Investigation of the potential use of ML188 in combination with other drugs for the treatment of Parkinson's disease.
4. Studies on the long-term safety and efficacy of ML188 in animal models and clinical trials.
In conclusion, ML188 is a promising small molecule drug with potential therapeutic applications in various diseases, particularly Parkinson's disease. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cellular processes, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of ML188 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)-3-nitroaniline to form the desired product, which is subsequently reduced to the amine using palladium on carbon.
Aplicaciones Científicas De Investigación
ML188 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a potential treatment for Parkinson's disease. Studies have shown that ML188 can protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-11-23-17-9-7-15(8-10-17)19(21)20-16-5-4-6-18(14-16)24-13-12-22-2/h4-10,14H,3,11-13H2,1-2H3,(H,20,21) |
Clave InChI |
BJWIDWSZPLQOLV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


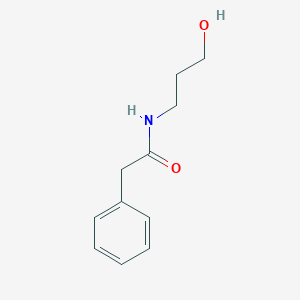
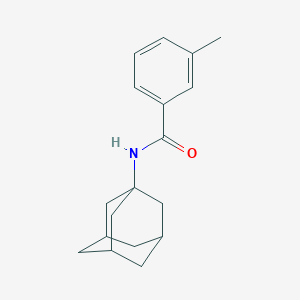
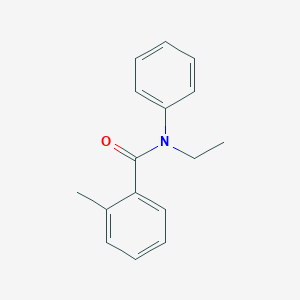
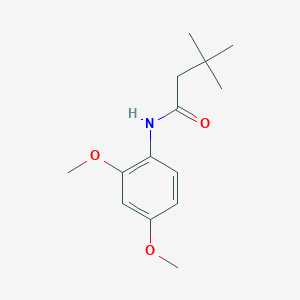
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
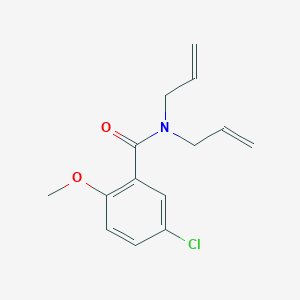
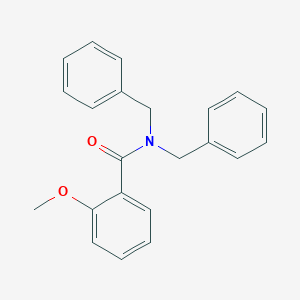
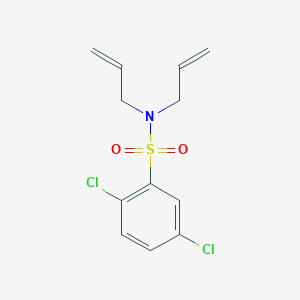
![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)

